molecular formula C12H7ClF3N3O2S B1401893 [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid CAS No. 1311278-94-0

[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid

Cat. No.: B1401893
CAS No.: 1311278-94-0
M. Wt: 349.72 g/mol
InChI Key: WHGUUPFVKIZVRF-UHFFFAOYSA-N
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Description

Historical Context and Development of Heterocyclic Sulfanylacetic Acid Derivatives

The synthesis of sulfanylacetic acid derivatives has evolved significantly since the early 20th century, driven by advancements in heterocyclic chemistry. Thioglycolic acid (HSCH₂CO₂H), a foundational precursor for sulfanylacetic acid derivatives, was first synthesized via reactions between chloroacetic acid and alkali metal hydrosulfides. By the mid-20th century, researchers began exploring its cyclization potential, leading to thiazolinone and thiazolidinone derivatives through reactions with carbonyl compounds.

The integration of pyridine and pyrimidine rings into sulfanylacetic acid frameworks emerged in the 21st century, motivated by their pharmacological relevance. For instance, Fadda et al. (2016) demonstrated the utility of 1-naphthyl-2-cyanoacetamide in synthesizing fused heterocycles, including thiazolinones and aminopyrazoles, via thiocarbamoyl intermediates. Concurrently, innovations in C–H functionalization, such as zinc sulfinate-mediated alkyl radical transfer, enabled direct modifications of heterocycles without prefunctionalization. These methodologies laid the groundwork for complex hybrids like [4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid, which combines pyridine, pyrimidine, and sulfanylacetic acid motifs.

Classification within Chemical Taxonomy

This compound belongs to the class of heterocyclic organic compounds , characterized by cyclic structures containing nitrogen, sulfur, and oxygen atoms. Its systematic IUPAC name, 2-[4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl]sulfanylacetic acid , reflects its structural components:

  • A pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5.
  • A pyrimidine ring linked to the pyridine moiety via a carbon-carbon bond.
  • A sulfanylacetic acid side chain (-SCH₂CO₂H) attached to the pyrimidine ring.

According to the International Patent Classification (IPC), it falls under C07D , which encompasses heterocyclic compounds with nitrogen, oxygen, or sulfur atoms.

Table 1: Structural identifiers of this compound

Property Value
Molecular Formula C₁₂H₇ClF₃N₃O₂S
SMILES C1=CN=C(N=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O
InChI Key WHGUUPFVKIZVRF-UHFFFAOYSA-N
Molecular Weight 349.71 g/mol

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of bioactive heterocycles to enhance pharmacological properties. The trifluoromethyl group improves metabolic stability and lipophilicity, while the chloro substituent modulates electronic effects, influencing binding affinity. Its pyrimidine-pyridine core is structurally analogous to kinase inhibitors, making it a candidate for anticancer and anti-inflammatory drug development.

Recent studies highlight its role in p38 MAP kinase inhibition , a target implicated in inflammatory diseases. Additionally, the sulfanylacetic acid moiety facilitates conjugation with biomolecules, enabling applications in targeted drug delivery.

Literature Review of Pyrimidine-Pyridine Hybrid Compounds

Pyrimidine-pyridine hybrids have garnered attention for their diverse bioactivities. Key advancements include:

  • Antimalarial Agents : Hybrids incorporating chloropyridine and aminopyrimidine motifs exhibit nanomolar activity against Plasmodium falciparum by targeting dihydroorotate dehydrogenase.
  • Anticancer Therapeutics : Phosphonate derivatives of pyridine-pyrimidine hybrids inhibit aurora kinases, inducing apoptosis in HL-60 and MCF-7 cell lines.
  • Synthetic Methodologies : Modern techniques like photoredox catalysis and multicomponent reactions have streamlined the synthesis of these hybrids, enabling rapid diversification.

Table 2: Key studies on pyrimidine-pyridine hybrids

Study Focus Methodology Key Finding Source
Antimalarial activity Hybridization of chloropyridine IC₅₀ = 13.62 μM against P. falciparum
Kinase inhibition Kabachnik-Fields reaction 95.33 μM selectivity for Hep-G2 cells
C–H functionalization Zinc sulfinate-mediated alkylation 50 novel compounds synthesized

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O2S/c13-7-3-6(12(14,15)16)4-18-10(7)8-1-2-17-11(19-8)22-5-9(20)21/h1-4H,5H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGUUPFVKIZVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311278-94-0
Record name [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid
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Biological Activity

The compound [4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13_{13}H10_{10}ClF3_3N3_3S, with a molecular weight of approximately 367.75 g/mol. Its structure consists of a pyrimidine ring substituted with a pyridine moiety and a sulfanyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence and cell viability .
  • Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anticancer Properties : There is emerging evidence suggesting that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of MRSA growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of PPTases involved in bacterial virulence

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various pyridine derivatives, this compound was tested against MRSA. The compound demonstrated an IC50 value indicating effective inhibition at submicromolar concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell survival pathways, suggesting a targeted mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine and pyrimidine rings can significantly impact the biological activity of the compound. For instance, substituents that enhance electron-withdrawing properties tend to increase potency against bacterial targets .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₂H₇ClF₃N₃O₂S
  • Molecular Weight : 349.72 g/mol
  • CAS Registry Number: Not explicitly provided, but commercial references (e.g., Ref: 10-F317223) indicate availability .

Structural Features: The compound consists of a pyrimidine ring linked to a pyridine moiety substituted with chlorine and trifluoromethyl groups.

Synthesis :
Prepared via nucleophilic substitution between 4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol and bromoacetic acid in aqueous NaOH, followed by acid precipitation .

Comparison with Structural Analogs

Key structural analogs differ in substituents on the pyrimidine ring, the nature of the linker (sulfanyl vs. sulfonyl), and functional groups (acetic acid vs. acetamide). Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications References
[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid C₁₂H₇ClF₃N₃O₂S 349.72 Parent compound; acetic acid group High polarity; potential for ionic interactions
2-(4-Chloro-benzylsulfanyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine C₁₇H₁₀Cl₂F₃N₃S 416.25 Benzylsulfanyl replaces acetic acid Increased hydrophobicity; altered bioavailability
N-(4-Chloro-phenyl)-2-[4-(...)-pyrimidin-2-ylsulfanyl]-acetamide C₁₈H₁₁Cl₂F₃N₄OS 459.28 Acetamide with 4-chlorophenyl substitution Enhanced stability; possible protease targeting
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS 460.46 Triazole ring replaces pyrimidine Improved binding to metal ions or enzymes
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic acid C₁₃H₈F₅N₃O₄S 397.28 Sulfonyl linker; additional fluorine atoms Higher electron-withdrawing effects; altered reactivity
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide C₁₇H₁₄Cl₂N₄O₄S₃ 505.40 Amino and sulfonyl groups; thiophene inclusion Enhanced solubility; potential for π-stacking

Key Observations:

Substitution of acetic acid with benzylsulfanyl () reduces polarity, favoring membrane permeability.

Functional Group Variations :

  • Acetamide derivatives () introduce hydrogen-bonding amide groups, improving target specificity in biological systems.
  • Triazole-containing analogs () may enhance metal coordination or aromatic interactions in drug-receptor binding.

Substituent Effects: Halogen additions (e.g., fluorine in ) increase metabolic stability and lipophilicity. Amino groups () improve solubility and enable covalent interactions with biological targets.

Molecular Weight Trends :

  • Larger derivatives (e.g., 505.40 g/mol in ) may face challenges in pharmacokinetics (e.g., absorption), whereas the parent compound (349.72 g/mol) offers a balance of size and functionality.

Preparation Methods

Synthesis of the Pyridinyl Precursors

Methodology:

The initial step involves synthesizing the 3-chloro-5-trifluoromethyl-pyridin-2-yl derivatives, which serve as fundamental building blocks. A common approach is the nucleophilic aromatic substitution or halogenation of pre-formed pyridine rings, followed by trifluoromethylation.

Key Reactions:

  • Halogenation: Selective chlorination at the 3-position of pyridine derivatives, often using N-chlorosuccinimide (NCS) under controlled conditions.
  • Trifluoromethylation: Introduction of the trifluoromethyl group via reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, employing copper or nickel catalysis.

Representative Data:

Step Reagents Conditions Yield References
Chlorination NCS Reflux in acetonitrile ~85%
Trifluoromethylation Ruppert-Prakash reagent (TMS-CF3) Copper catalysis, 80°C 70-80%

Construction of the Pyrimidine Ring

Methodology:

The pyrimidine core is assembled via condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives.

  • Key Reaction: Condensation of β-ketoesters with amidines under reflux conditions to form the pyrimidine ring.

Research Findings:

  • Use of 2-aminopyrimidine derivatives as intermediates.
  • Functionalization at the 2-position with sulfur-containing groups, such as thiol or sulfide linkages, via nucleophilic substitution.

Data Table:

Step Reagents Conditions Yield References
Pyrimidine formation β-ketoester + amidine Reflux in ethanol 65-75%
Sulfur linkage Thiol derivatives Base catalysis, room temperature 60-70%

Formation of the Sulfanyl Linkage

Methodology:

The sulfanyl linkage between the pyrimidine and acetic acid moiety is typically achieved via nucleophilic substitution or thiol-ene reactions.

  • Key Reaction: Activation of the pyrimidine ring with suitable leaving groups (e.g., halogens) followed by nucleophilic attack with thiolate ions.

Research Findings:

  • Use of thiourea derivatives and subsequent oxidation to form sulfanyl groups.
  • Reaction conditions optimized at mild temperatures to prevent decomposition.

Data Table:

Step Reagents Conditions Yield References
Sulfanyl formation Thiolate salts Reflux in DMF 55-65%
Oxidation to sulfanyl Hydrogen peroxide Room temperature 70-80%

Attachment of the Acetic Acid Moiety

Methodology:

The final step involves attaching the acetic acid group to the sulfanyl linkage, often through acylation or esterification.

  • Key Reaction: Activation of acetic acid derivatives (e.g., acyl chlorides) followed by nucleophilic attack on the sulfanyl group.

Research Findings:

  • Use of thionyl chloride to generate acyl chlorides.
  • Coupling reactions conducted in inert solvents like dichloromethane at low temperatures to prevent side reactions.

Data Table:

Step Reagents Conditions Yield References
Acetic acid attachment Acyl chloride 0°C in dichloromethane 75-85%

Summary of the Synthetic Route

Stage Key Reactions Typical Conditions Yield Range References
Pyridine synthesis Halogenation, trifluoromethylation Reflux, catalytic 70-85%
Pyrimidine ring formation Condensation with β-dicarbonyls Reflux in ethanol 65-75%
Sulfanyl linkage Nucleophilic substitution Reflux in DMF 55-70%
Acetic acid attachment Acylation with acyl chlorides 0°C in DCM 75-85%

Notes and Considerations

  • Purity and Characterization: Each intermediate and final product should be characterized via NMR, MS, and IR spectroscopy to confirm structure and purity.
  • Reaction Optimization: Reaction parameters such as temperature, solvent, and molar ratios need fine-tuning based on scale and specific reagents.
  • Environmental and Safety Aspects: Use of halogenated solvents and reagents like thiophosgene necessitates proper handling and waste disposal protocols.

Q & A

Q. Table 1: Reaction Conditions for Sulfanyl Acetic Acid Synthesis

ComponentDetailsReference
SolventWater
Reaction Time4–6 hours (RT)
Yield OptimizationControlled pH adjustment (~4)
Crystallization SolventMethanol

Advanced: How can structural contradictions in XRD and NMR data be resolved for this compound?

Answer:
Discrepancies between XRD and NMR data often arise from dynamic conformational changes in solution vs. solid-state rigidity. To address this:

XRD Analysis : Confirm the solid-state conformation using single-crystal XRD, focusing on bond angles (e.g., C–S–C linkages) and dihedral angles between pyrimidine and pyridine rings .

Solution-State NMR : Perform 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments to detect through-space interactions indicative of flexible sulfanyl-acetic acid moieties.

DFT Calculations : Compare experimental XRD bond lengths (e.g., S–C = 1.76–1.82 Å) with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • 19F^{19}\text{F} NMR to confirm trifluoromethyl (-CF3_3) and chloro substituents (δ = -60 to -65 ppm for CF3_3) .
  • 1H^{1}\text{H} NMR to resolve pyrimidine protons (δ = 8.5–9.0 ppm) and acetic acid methylene (δ = 3.8–4.2 ppm).

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 378.02).

IR Spectroscopy : Detect S–C=O stretching (1690–1710 cm1^{-1}) and pyridine ring vibrations (1550–1600 cm1^{-1}) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer:

Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate LUMO (lowest unoccupied molecular orbital) localization on the pyrimidine ring, identifying electrophilic sites for nucleophilic attack.

Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms at the 2-pyrimidinyl position using B3LYP/6-31G(d) basis sets to predict activation barriers .

Solvent Effects : Apply COSMO-RS models to assess solvent polarity impacts on reaction rates (e.g., water vs. DMF) .

Q. Table 2: Key Computational Parameters

ParameterValue/ModelApplication
Basis Set6-31G(d)Geometry Optimization
Solvent ModelCOSMO-RSSolvation Effects
Energy Threshold1e5^{-5} HartreeConvergence Criteria

Advanced: What strategies mitigate toxicity risks during large-scale synthesis?

Answer:

Intermediate Handling : Use closed systems to contain volatile intermediates (e.g., 3-chloro-5-trifluoromethyl-pyridin-2-amine) and avoid inhalation .

Waste Management : Segregate halogenated byproducts (e.g., Cl/F-containing residues) and collaborate with certified waste disposal agencies .

Protective Equipment : Employ PPE (nitrile gloves, respirators) during reactions involving toxic reagents (e.g., bromoacetic acid derivatives) .

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

pH-Dependent Degradation Studies :

  • Prepare solutions in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
  • Identify hydrolysis products (e.g., free thiol or acetic acid derivatives) using LC-MS.

Kinetic Analysis : Calculate half-lives (t1/2_{1/2}) using first-order kinetics. Pyrimidine-sulfanyl linkages typically degrade faster at pH > 10 due to hydroxide ion attack .

Advanced: What structural features influence its biological activity in medicinal chemistry?

Answer:

Pharmacophore Mapping : The trifluoromethyl group enhances lipophilicity (logP ~2.5), while the pyrimidine-sulfanyl moiety acts as a hydrogen bond acceptor.

Enzyme Inhibition Assays : Test against kinase targets (e.g., EGFR) to correlate substituent electronegativity (Cl/F) with IC50_{50} values .

SAR Studies : Modify the acetic acid side chain to esters or amides and evaluate changes in bioavailability (e.g., Caco-2 permeability assays) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid

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